4-[(isopropyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate
Overview
Description
4-[(isopropyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The study on the synthesis of 4(5)‐substituted 2‐amino‐5(4)‐hydroxyimino‐5(4)H‐imidazoles demonstrated a pathway that could potentially be applied to similar compounds like 4-[(isopropyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate. This process involves the transformation of aminoimidazoles, which could be relevant for synthesizing related oxadiazole compounds (Cavalleri, Bellani, & Lancini, 1973).
Research on arenesulfonyl-2-imidazolidinones incorporating various moieties, including isopropyl, highlights the importance of structural modification in enhancing the activity of molecules against specific enzymes like carbonic anhydrase. This suggests that modifications to the core structure of similar compounds can significantly influence their biological activity and specificity (Abdel-Aziz et al., 2015).
The use of isonicotinic acid as a dual and biological organocatalyst for synthesizing pyranopyrazoles presents a green and efficient method relevant to the synthesis of complex molecules, including oxadiazole derivatives. Such approaches could be adapted for environmentally friendly synthesis routes of related compounds (Zolfigol et al., 2013).
Biological Activities and Applications
The exploration of 1,3,4-oxadiazole derivatives for their anti-Salmonella typhi activity showcases the potential therapeutic applications of structurally similar compounds. Synthesis routes and activity screening of such derivatives can lead to new antimicrobial agents (Salama, 2020).
The investigation into the electrochemical behavior of carbon paste electrodes modified with specific organic compounds suggests potential applications in developing sensors or assays for detecting various biological and chemical substances. This could be extended to compounds with similar structures for specific detection applications (Beitollahi et al., 2012).
Properties
IUPAC Name |
[4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylcarbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)25(22(27)17-8-10-19(11-9-17)28-16(4)26)13-20-23-21(24-29-20)18-7-5-6-15(3)12-18/h5-12,14H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFEMXDZFTHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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